molecular formula C15H10BrClO B3149901 (2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 680997-47-1

(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B3149901
CAS No.: 680997-47-1
M. Wt: 321.59 g/mol
InChI Key: UDXQNDVTJFADDK-RMKNXTFCSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H10BrClO and its molecular weight is 321.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research has focused on the synthesis and crystallographic analysis of chalcone derivatives, including compounds with bromo- and chloro-phenyl substituents. These studies reveal the compounds' molecular geometries, crystal packing, and intermolecular interactions, which are essential for understanding their physical properties and potential applications. For example, the crystal structures of similar compounds exhibit various interactions such as C—Cl⋯Cl and C—Br⋯Br, which play a crucial role in their stabilization and physical characteristics (Lastovickova, La Scala, & Sausa, 2018).

Optoelectronic and Charge Transport Properties

Chalcone derivatives are studied for their optoelectronic and charge transport properties, which are fundamental for their application in semiconductor devices. The compound and its derivatives have been analyzed using various spectroscopic techniques and quantum chemical calculations to explore their linear and nonlinear optical properties, as well as their suitability as electron transport materials. These findings indicate that chalcone derivatives could be promising candidates for use in semiconductor devices due to their comprehensible intra- and inter-molecular charge transport and good NLO activities (Shkir et al., 2019).

Potential in Nonlinear Optical (NLO) Devices

The nonlinear optical properties of chalcone derivatives make them interesting for various optical applications. Research combining experimental techniques with theoretical calculations has demonstrated that these compounds exhibit significant NLO activities, suggesting their potential use in the development of NLO devices. The theoretical studies provide insights into their electronic structures, charge distribution, and the relationship between molecular structure and NLO properties, highlighting the compounds' potential as materials for optical and photonic applications (Najiya et al., 2014).

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXQNDVTJFADDK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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